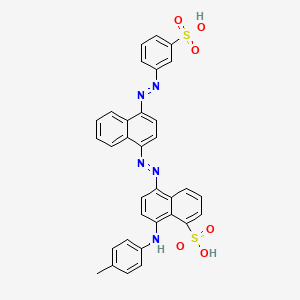
Acid Blue 120 parent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Blue 120 parent is a dye.
科学的研究の応用
Textile Industry
Acid Blue 120 is predominantly used in the textile industry for dyeing various fibers:
- Wool and Silk Dyeing : It is particularly effective for dyeing wool and silk fabrics, providing a rich blue hue that is both bright and durable. The dye's affinity for protein fibers allows for deep penetration and vibrant coloration .
- Polyamide Fibers : The dye is also suitable for polyamide fibers, commonly found in nylon products. Its application ensures that these materials retain their color even after multiple washes .
Environmental Research
Recent studies have focused on the biodegradation of Acid Blue 120 and its environmental impact:
- Biodegradation Studies : Research has demonstrated that specific microorganisms can effectively degrade Acid Blue 120. For example, a study isolated bacteria capable of breaking down azo dyes, highlighting the potential for bioremediation strategies in polluted environments .
- Adsorption Techniques : Investigations into adsorption methods have shown that materials like Na-Bentonite can be used to remove Acid Blue 120 from wastewater. Factors such as pH, contact time, and initial dye concentration significantly influence the adsorption capacity .
Health Effects Assessment
The health implications of synthetic dyes like Acid Blue 120 have been the subject of various studies:
- Tissue Coloration : Case studies have reported instances of blue coloration in tissues related to exposure to food dyes, including those similar to Acid Blue 120. These findings raise concerns about potential health risks associated with prolonged exposure to synthetic dyes in food products .
- Neurobehavioral Effects : Systematic reviews have assessed the neurobehavioral effects of food dyes on children, indicating a need for careful regulation and monitoring of synthetic dye consumption in vulnerable populations .
Table 1: Applications of Acid Blue 120
| Application Area | Specific Use | Notes |
|---|---|---|
| Textile Industry | Dyeing wool and silk | Provides vibrant coloration |
| Dyeing polyamide fibers | Retains color after washing | |
| Environmental Science | Biodegradation | Microorganisms can degrade the dye |
| Adsorption from wastewater | Effective removal using Na-Bentonite | |
| Health Assessments | Tissue coloration | Potential risks from synthetic dye exposure |
| Neurobehavioral studies | Impact on children’s health |
Case Study 1: Bioremediation of Azo Dyes
A study conducted on microbial consortia showed significant promise in degrading Acid Blue 120. The research highlighted that specific bacterial strains could reduce dye concentration effectively over a defined period, suggesting a viable method for treating contaminated water bodies.
Case Study 2: Health Effects Evaluation
Research evaluating the health effects of synthetic dyes found correlations between high consumption rates of food products containing dyes like Acid Blue 120 and adverse health outcomes in children. This emphasizes the need for regulatory scrutiny regarding food additives.
特性
CAS番号 |
25305-91-3 |
|---|---|
分子式 |
C33H25N5O6S2 |
分子量 |
651.7 g/mol |
IUPAC名 |
8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44) |
InChIキー |
JLGHRHTZYNYXMD-JKWOPUAESA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
25305-91-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acid Blue 120 parent; Sulfone cyanine; J269.396H; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















